9-OxoODE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-OxoODE is typically synthesized through the oxidation of 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE). The oxidation process involves the use of specific oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent over-oxidation .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The process involves the continuous feeding of 9-HODE and the oxidizing agent into the reactor, followed by the separation and purification of this compound using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 9-OxoODE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to 9-HODE.
Substitution: The oxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: More oxidized linoleic acid derivatives.
Reduction: 9-HODE.
Substitution: Various substituted linoleic acid derivatives.
Scientific Research Applications
9-OxoODE has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and oxidative stress.
Medicine: Studied for its potential involvement in inflammatory diseases and cancer.
Industry: Utilized in the development of bio-based materials and as a marker for oxidative degradation in food products
Mechanism of Action
The mechanism of action of 9-OxoODE involves its interaction with specific molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): this compound directly activates PPARγ, a nuclear receptor involved in the regulation of gene expression related to lipid metabolism and inflammation.
Oxidative Stress Pathways: It participates in signaling pathways that respond to oxidative stress, influencing cellular responses and apoptosis.
Comparison with Similar Compounds
9-Hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE): A precursor to 9-OxoODE, differing by the presence of a hydroxyl group instead of an oxo group.
13-Oxo-9(E),11(Z)-octadecadienoic acid (13-OxoODE): Another oxidized linoleic acid derivative with the oxo group at a different position.
Uniqueness of this compound:
Biological Activity: this compound has distinct biological activities compared to its similar compounds, particularly in its ability to activate PPARγ.
Chemical Reactivity: The presence of the oxo group at the 9th position imparts unique chemical reactivity, making it a valuable compound for studying oxidation and reduction reactions
Properties
IUPAC Name |
(10Z,12Z)-9-oxooctadeca-10,12-dienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZSWWYKKLTDHU-ZYCNLYSJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C/C(=O)CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017274 | |
Record name | 9-oxo-10E,12Z-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54232-59-6 | |
Record name | 9-oxo-10E,12Z-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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